molecular formula C28H23F3O4 B12821873 (3S)-3-(4-((4-(4-(Trifluoromethoxy)phenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid

(3S)-3-(4-((4-(4-(Trifluoromethoxy)phenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid

Cat. No.: B12821873
M. Wt: 480.5 g/mol
InChI Key: MHISMAUTXOFAGK-DQUNLGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(4-((4-(4-(Trifluoromethoxy)phenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group, an indene moiety, and a hex-4-ynoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(4-((4-(4-(Trifluoromethoxy)phenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid typically involves multiple steps, including the formation of the indene moiety, the introduction of the trifluoromethoxy group, and the coupling of the hex-4-ynoic acid chain. The reaction conditions often require the use of catalysts, specific temperature controls, and precise pH adjustments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(4-((4-(4-(Trifluoromethoxy)phenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(3S)-3-(4-((4-(4-(Trifluoromethoxy)phenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-(4-((4-(4-(Trifluoromethoxy)phenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-(4-((4-(4-(Trifluoromethoxy)phenyl)-2,3-dihydro-1H-inden-1-yl)oxy)phenyl)hex-4-ynoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H23F3O4

Molecular Weight

480.5 g/mol

IUPAC Name

(3S)-3-[4-[[4-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-inden-1-yl]oxy]phenyl]hex-4-ynoic acid

InChI

InChI=1S/C28H23F3O4/c1-2-4-20(17-27(32)33)18-7-11-21(12-8-18)34-26-16-15-24-23(5-3-6-25(24)26)19-9-13-22(14-10-19)35-28(29,30)31/h3,5-14,20,26H,15-17H2,1H3,(H,32,33)/t20-,26?/m0/s1

InChI Key

MHISMAUTXOFAGK-DQUNLGLBSA-N

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC=C23)C4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OC2CCC3=C(C=CC=C23)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.